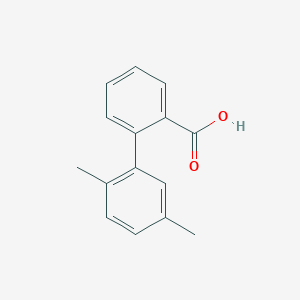

2-(2,5-Dimethylphenyl)benzoic acid, 95%

Vue d'ensemble

Description

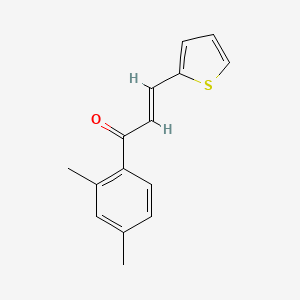

2-(2,5-Dimethylphenyl)benzoic acid, commonly referred to as 2,5-DMPBA, is an aromatic carboxylic acid with a molecular weight of 194.22 g/mol. It is a white, crystalline solid that is insoluble in water and has a melting point of 145°C. 2,5-DMPBA has a wide range of applications in the pharmaceutical and biotechnology industries, including as a starting material for the synthesis of active pharmaceutical ingredients and as a reagent in biological assays.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for 2-(2,5-Dimethylphenyl)benzoic acid involves the Friedel-Crafts acylation of 2,5-dimethylbenzoic acid with acetyl chloride, followed by oxidation of the resulting product to form the desired compound.

Starting Materials

2,5-dimethylbenzoic acid, acetyl chloride, aluminum chloride, chloroform, sodium hydroxide, hydrogen peroxide

Reaction

Dissolve 2,5-dimethylbenzoic acid in chloroform, Add aluminum chloride to the solution and stir for 30 minutes, Slowly add acetyl chloride to the solution while stirring, Heat the mixture at 60°C for 2 hours, Cool the mixture and add water to quench the reaction, Extract the product with chloroform and wash with sodium hydroxide solution, Dry the organic layer with anhydrous sodium sulfate, Concentrate the solution to obtain the crude product, Dissolve the crude product in a mixture of acetic acid and hydrogen peroxide, Heat the solution at 80°C for 2 hours, Cool the solution and add water to precipitate the product, Filter the product and wash with water, Dry the product to obtain 2-(2,5-Dimethylphenyl)benzoic acid

Applications De Recherche Scientifique

2,5-DMPBA has been used in a variety of scientific research applications, including the development of new drugs, the study of enzyme-inhibitor interactions, and the investigation of the biological effects of drugs on cells. In addition, 2,5-DMPBA has been used in the synthesis of a variety of biologically active compounds, including anti-cancer agents, antifungal agents, and antidiabetic agents.

Mécanisme D'action

2,5-DMPBA has been shown to interact with a variety of enzymes and receptors, including those involved in the regulation of cell growth and differentiation. Specifically, 2,5-DMPBA has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 2,5-DMPBA has been found to inhibit the activity of the human epidermal growth factor receptor (EGFR).

Effets Biochimiques Et Physiologiques

2,5-DMPBA has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2,5-DMPBA can inhibit the activity of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are important mediators of inflammation. In addition, 2,5-DMPBA has been found to inhibit the growth of cancer cells in vitro, as well as to reduce inflammation in animal models of inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

2,5-DMPBA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable and non-toxic. However, 2,5-DMPBA can be difficult to dissolve in aqueous solutions, and it can be difficult to accurately measure its concentration in solution.

Orientations Futures

There are a variety of potential future directions for research involving 2,5-DMPBA. For example, further study is needed to determine the exact mechanisms by which 2,5-DMPBA interacts with enzymes and receptors, and to identify other potential targets for its activity. In addition, further research is needed to investigate the potential therapeutic applications of 2,5-DMPBA, including its use as an anti-inflammatory agent and as an anti-cancer agent. Finally, further research is needed to investigate the potential toxicity of 2,5-DMPBA, as well as its potential interactions with other drugs and chemicals.

Propriétés

IUPAC Name |

2-(2,5-dimethylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-10-7-8-11(2)14(9-10)12-5-3-4-6-13(12)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGFZXIYNOLQOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40413938 | |

| Record name | 2-(2,5-dimethylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dimethylphenyl)benzoic Acid | |

CAS RN |

253351-62-1 | |

| Record name | 2-(2,5-dimethylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.